molecular formula C12H22N2O2 B11552550 N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide

N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide

Cat. No.: B11552550
M. Wt: 226.32 g/mol
InChI Key: NLEJLZJZNHNRCT-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide typically involves the reaction of 2-methyl-4-(morpholin-4-yl)butan-2-amine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving 2-methyl-4-(morpholin-4-yl)butan-2-amine in a suitable solvent such as dichloromethane.
  • Adding prop-2-enoyl chloride dropwise while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours until the reaction is complete.
  • Purifying the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride: A structurally similar compound with different functional groups.

    2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Another morpholine derivative with distinct chemical properties.

Uniqueness

N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide stands out due to its unique combination of a morpholine ring and a prop-2-enamide group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-(2-methyl-4-morpholin-4-ylbutan-2-yl)prop-2-enamide

InChI

InChI=1S/C12H22N2O2/c1-4-11(15)13-12(2,3)5-6-14-7-9-16-10-8-14/h4H,1,5-10H2,2-3H3,(H,13,15)

InChI Key

NLEJLZJZNHNRCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCOCC1)NC(=O)C=C

solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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